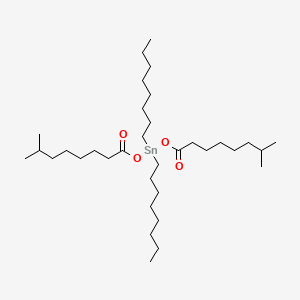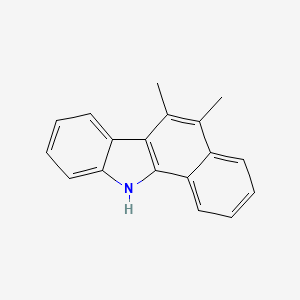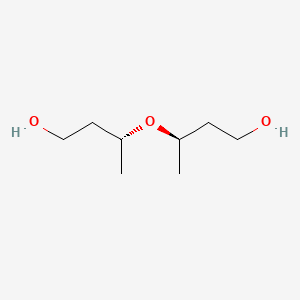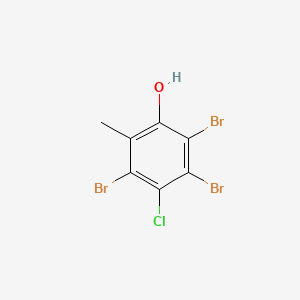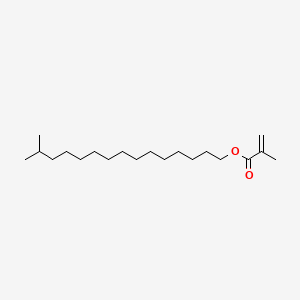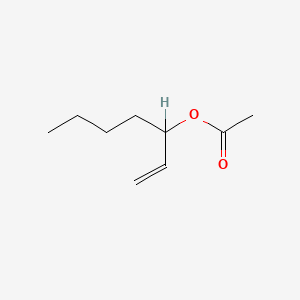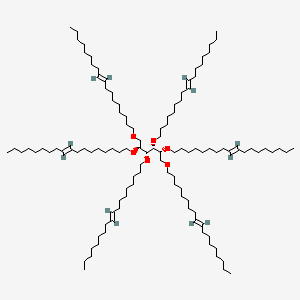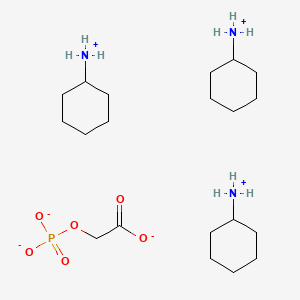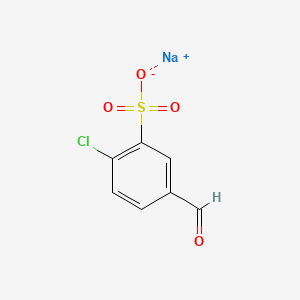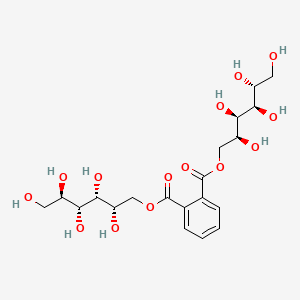
Di(D-glucitol) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(D-glucitol) phthalate, also known as bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] benzene-1,2-dicarboxylate, is a chemical compound with the molecular formula C20H30O14 and a molecular weight of 494.44 g/mol . This compound is a derivative of phthalic acid and D-glucitol (sorbitol), and it is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(D-glucitol) phthalate is synthesized through the esterification of phthalic anhydride with D-glucitol. The reaction typically involves heating phthalic anhydride with D-glucitol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated in a reactor equipped with a reflux condenser to maintain the reaction temperature and prevent the loss of volatile components. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Di(D-glucitol) phthalate undergoes various chemical reactions, including:
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and D-glucitol.
Oxidation: Aldehydes or ketones derived from D-glucitol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of di(D-glucitol) phthalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, affecting their activity and function. The hydroxyl groups in D-glucitol can form hydrogen bonds with active sites of enzymes, altering their conformation and activity . Additionally, the ester bonds in this compound can undergo hydrolysis, releasing phthalic acid and D-glucitol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl phthalate (DEP): A lower molecular weight phthalate used as a plasticizer in various consumer products.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with higher molecular weight and different physical properties compared to di(D-glucitol) phthalate.
Dimethyl phthalate (DMP): Another lower molecular weight phthalate used in personal care products and cosmetics.
Uniqueness
This compound is unique due to its incorporation of D-glucitol, which imparts additional hydroxyl groups and enhances its hydrophilicity compared to other phthalates. This unique structure allows it to form stable complexes with various compounds and makes it suitable for specific applications in drug delivery and chromatography .
Properties
CAS No. |
62736-00-9 |
|---|---|
Molecular Formula |
C20H30O14 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O14/c21-5-11(23)15(27)17(29)13(25)7-33-19(31)9-3-1-2-4-10(9)20(32)34-8-14(26)18(30)16(28)12(24)6-22/h1-4,11-18,21-30H,5-8H2/t11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |
InChI Key |
PCPLYUPBOWYYEK-VMAIWCPRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(C(C(C(CO)O)O)O)O)C(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


